molecular formula C14H18FNO4S B2609527 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluorobenzenesulfonamide CAS No. 899962-98-2

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluorobenzenesulfonamide

Cat. No. B2609527
CAS RN: 899962-98-2
M. Wt: 315.36
InChI Key: RAFXQAFTSVIOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluorobenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups. One of these groups is a 1,4-dioxaspiro[4.4]nonan-2-ylmethyl moiety, which is a type of spirocyclic compound . Spirocyclic compounds are characterized by two or more rings that share a single atom .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The unique spirocyclic structure of this compound offers opportunities for drug development. Researchers explore its potential as a scaffold for designing novel pharmaceutical agents. By modifying functional groups attached to the spiro center, they can create analogs with improved bioactivity, selectivity, and pharmacokinetic properties .

Spiro Center in Organic Synthesis

The synthesis of 1,6-dioxaspiro[4.4]nonane derivatives involves constructing the spiro center. This process is crucial for accessing various spirocyclic compounds. Researchers employ methods like Sharpless asymmetric dihydroxylation, Weinreb ketone synthesis, and Yamaguchi esterification to functionalize the spiro ring .

Agrochemicals and Pesticides

Spirocyclic compounds find applications in agrochemicals due to their unique structures and biological activity. Researchers investigate the potential of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluorobenzenesulfonamide as a building block for designing environmentally friendly pesticides and herbicides .

Material Science

The sulfonamide group in this compound contributes to its solubility and reactivity. Scientists explore its use in polymer chemistry, where it could enhance material properties or serve as a linker in functionalized polymers. Potential applications include drug delivery systems and responsive materials .

Chiral Ligands and Catalysis

Spirocyclic compounds often act as chiral ligands in asymmetric catalysis. Researchers investigate whether N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluorobenzenesulfonamide derivatives can serve as efficient catalysts for enantioselective transformations .

Flavor and Fragrance Industry

The spirocyclic motif contributes to unique odor profiles. Researchers explore the compound’s potential as a flavor or fragrance ingredient. By modifying substituents, they can create novel aroma compounds for use in perfumes, cosmetics, and food products .

properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4S/c15-11-3-5-13(6-4-11)21(17,18)16-9-12-10-19-14(20-12)7-1-2-8-14/h3-6,12,16H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFXQAFTSVIOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluorobenzenesulfonamide

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